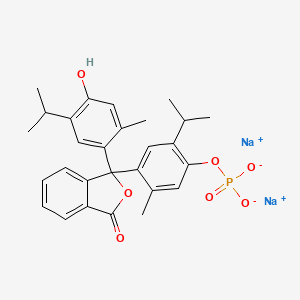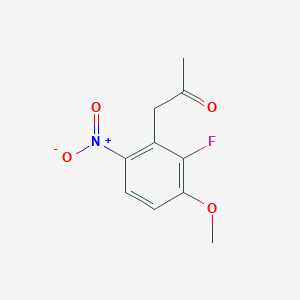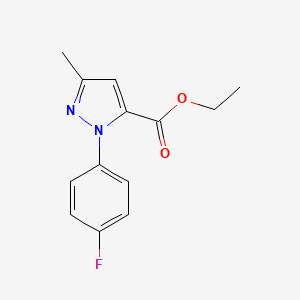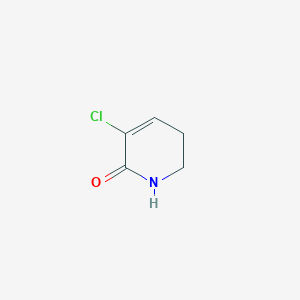![molecular formula C13H9NS B1603213 5-フェニルベンゾ[d]チアゾール CAS No. 91804-56-7](/img/structure/B1603213.png)
5-フェニルベンゾ[d]チアゾール
説明
5-Phenylbenzo[d]thiazole is a chemical compound with the molecular formula C13H9NS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazole-Based Metal–Organic Frameworks (MOFs) have been used for catalytic CO2 cycloaddition and photocatalytic benzylamine coupling reactions . The introduction of thiazolo[5,4-d]thiazole (TZTZ), a photoactive unit, into the framework endows MOF-LS10 with excellent photocatalytic performance .Physical and Chemical Properties Analysis
5-Phenylbenzo[d]thiazole has a molecular weight of 212.3 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
抗酸化活性
5-フェニルベンゾ[d]チアゾール誘導体は、抗酸化剤としての可能性が研究されています。抗酸化剤は、フリーラジカルによる損傷から細胞を保護する上で重要です。 これらの化合物に共通するチアゾール環は、抗酸化特性に寄与することが知られており、酸化ストレスに関連する疾患の治療を目的とした新規治療薬の開発に役立てることができます .
抗菌および抗真菌用途
チアゾール誘導体の抗菌および抗真菌活性は、感染症に対抗する新薬の開発において価値のあるものです。 5-フェニルベンゾ[d]チアゾールは、さまざまな微生物および真菌病原体に対して有望な結果を示す化合物の合成に含まれており、感染症の治療の可能性を提供しています .
抗腫瘍および細胞毒性薬の開発
研究によると、特定の5-フェニルベンゾ[d]チアゾール化合物は、抗腫瘍および細胞毒性活性を示します。 これらの特性は、特に副作用を最小限に抑えながら癌細胞を標的化して破壊するという、新しい癌治療法の探索において重要です .
神経保護剤
5-フェニルベンゾ[d]チアゾールの神経保護の可能性は、別の関心のある分野です。神経保護剤は、神経細胞の健康と機能を保護することにより、神経変性疾患の管理に役立ちます。 チアゾール誘導体は、神経伝達物質の合成と神経系の保護における役割について研究されています .
抗炎症特性
5-フェニルベンゾ[d]チアゾール誘導体は、抗炎症特性を持っていることが判明しています。これは、炎症の制御が治療上の重要な目標となる慢性炎症性疾患の治療において特に関連しています。 チアゾール誘導体からの新規抗炎症薬の開発は、これらの疾患のより良い管理につながる可能性があります .
エレクトロフォスフォレスセント材料
生物医学的用途以外に、5-フェニルベンゾ[d]チアゾールとその誘導体は、有機エレクトロニクス、特にOLED(有機発光ダイオード)におけるエレクトロフォスフォレスセント材料として使用するための研究も行われています。 チアゾール環は、これらの化合物の電子構造を安定させることができるため、発光用途に適しています .
作用機序
Target of Action
5-Phenylbenzo[d]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, lipid compounds that play a key role in inflammation .
Biochemical Pathways
Thiazole derivatives, including 5-Phenylbenzo[d]thiazole, can affect various biochemical pathways. For example, they can inhibit the COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammation . They may also interfere with bacterial quorum sensing pathways, which are used by bacteria to coordinate behaviors such as biofilm formation and virulence production .
Result of Action
Thiazole derivatives are known to have various biological effects, such as anti-inflammatory activity . For instance, some thiazole derivatives have been found to inhibit the COX enzymes, thereby reducing inflammation .
生化学分析
Biochemical Properties
5-Phenylbenzo[d]thiazole has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects suggest that 5-Phenylbenzo[d]thiazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
5-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPXIJKSNGOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)SC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606751 | |
| Record name | 5-Phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91804-56-7 | |
| Record name | 5-Phenylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91804-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride](/img/structure/B1603135.png)










